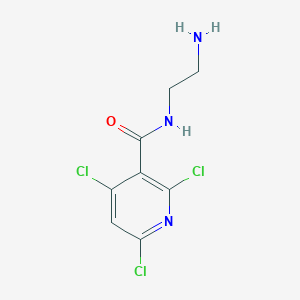
N-(2-aminoethyl)-2,4,6-trichloronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-2,4,6-trichloronicotinamide is a chemical compound that belongs to the class of nicotinamides This compound is characterized by the presence of an aminoethyl group attached to a trichlorinated nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,4,6-trichloronicotinamide typically involves the reaction of 2,4,6-trichloronicotinic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-2,4,6-trichloronicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorinated ring to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms on the nicotinamide ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the nicotinamide ring.
Scientific Research Applications
N-(2-aminoethyl)-2,4,6-trichloronicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2,4,6-trichloronicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-acrylamide
- N-(2-aminoethyl)-1-aziridineethanamine
Comparison: N-(2-aminoethyl)-2,4,6-trichloronicotinamide is unique due to the presence of the trichlorinated nicotinamide ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
N-(2-aminoethyl)-2,4,6-trichloronicotinamide (often abbreviated as AETCN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of AETCN, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H8Cl3N3O
- Molecular Weight : 236.52 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
AETCN exhibits biological activity through several mechanisms:
- Inhibition of Enzyme Activity : AETCN has been shown to inhibit various enzymes involved in cancer cell proliferation, particularly those associated with the signaling pathways of receptor tyrosine kinases (RTKs) .
- Antiproliferative Effects : Studies indicate that AETCN can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest .
- Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .
Biological Activity Data
The following table summarizes the biological activities of AETCN against various cancer cell lines and other biological targets:
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of AETCN on various cancer cell lines, including MCF-7 (breast), HT-29 (colon), and A549 (lung). The results showed that AETCN significantly inhibited cell growth with IC50 values ranging from 5.0 to 7.5 µM, indicating its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, AETCN was tested for its ability to modulate neurotransmitter levels in animal models. The results suggested that AETCN could enhance serotonin and dopamine levels while reducing oxidative stress markers, pointing towards its potential use in treating neurodegenerative diseases .
Properties
Molecular Formula |
C8H8Cl3N3O |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2,4,6-trichloropyridine-3-carboxamide |
InChI |
InChI=1S/C8H8Cl3N3O/c9-4-3-5(10)14-7(11)6(4)8(15)13-2-1-12/h3H,1-2,12H2,(H,13,15) |
InChI Key |
QMIRJURJBTWBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)NCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















